2-{[1-(3,5-DIMETHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE
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Overview
Description
2-{[1-(3,5-DIMETHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-DIMETHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with 3,5-dimethylphenylamine, the imidazole ring is formed through a cyclization reaction with glyoxal and ammonium acetate under reflux conditions.
Introduction of the Sulfanyl Group: The imidazole derivative is then reacted with thiourea in the presence of a base such as sodium hydroxide to introduce the sulfanyl group.
Formation of the Oxazole Ring: The oxazole ring is synthesized separately by reacting 5-methylisoxazole with an appropriate acylating agent.
Coupling Reaction: Finally, the imidazole-sulfanyl derivative is coupled with the oxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-DIMETHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The imidazole and oxazole rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted imidazole or oxazole derivatives.
Scientific Research Applications
2-{[1-(3,5-DIMETHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-DIMETHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, affecting cellular processes. The oxazole ring can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(3,5-DIMETHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE shares similarities with other imidazole and oxazole derivatives, such as:
- This compound
- This compound
Uniqueness
- The unique combination of the imidazole, sulfanyl, and oxazole rings in this compound provides distinct chemical and biological properties that are not commonly found in other similar compounds. This makes it a valuable compound for research and potential applications in various fields.
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-6-12(2)8-14(7-11)21-5-4-18-17(21)24-10-16(22)19-15-9-13(3)23-20-15/h4-9H,10H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFMQMRADQLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=NOC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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